A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Nitro-2H-benzo[b]thiazin-3(4H)-one
A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Nitro-2H-benzo[b]thiazin-3(4H)-one
Abstract
This technical guide provides a detailed, scientifically grounded protocol for the synthesis and structural elucidation of 6-Nitro-2H-benzo[b]thiazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document leverages established chemical principles and data from structurally analogous compounds to propose a robust and reliable synthetic pathway and a comprehensive characterization strategy. The core of the synthesis involves the cyclization of the key intermediate, 2-amino-5-nitrothiophenol, with chloroacetyl chloride. This guide is intended for researchers and professionals in organic synthesis and drug discovery, offering not just procedural steps, but also the underlying scientific rationale for each decision in the workflow.
Introduction and Rationale
The benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a nitro group, a well-known electron-withdrawing group and potential pharmacophore, into the benzothiazine ring system at the 6-position is hypothesized to modulate its electronic properties and biological interactions. This guide outlines a logical and efficient pathway to access 6-Nitro-2H-benzo[b]thiazin-3(4H)-one, a molecule that serves as a valuable building block for creating libraries of novel therapeutic agents.
The synthetic strategy is built upon fundamental and well-documented reactions, ensuring a high probability of success. The characterization section provides a clear roadmap for confirming the identity and purity of the synthesized compound, establishing a self-validating system for the entire protocol.
Proposed Synthetic Pathway
The synthesis is designed as a two-stage process, beginning with the preparation of a key precursor followed by the final ring-closing reaction. This approach allows for the isolation and purification of the intermediate, ensuring the final product's quality.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule points to a straightforward disconnection across the N1-C2 and S-C8a bonds. This reveals 2-amino-5-nitrothiophenol and chloroacetyl chloride as the logical starting materials. This approach is supported by numerous precedents in the synthesis of benzothiazoles and related heterocycles, where 2-aminothiophenols are reacted with acyl chlorides.[1][2]
Stage 1: Synthesis of 2-Amino-5-nitrothiophenol
The precursor, 2-amino-5-nitrothiophenol, can be synthesized from 2-amino-5-nitrophenol. This involves a two-step process that first converts the phenol into a more reactive intermediate, which is then transformed into the thiophenol.[3][4] An alternative, efficient one-step synthesis from 2-chloronitrobenzene using sodium disulfide has also been reported and is a viable option.[5]
Protocol: Two-Step Synthesis from o-Aminophenol
-
Cyclocondensation-Nitration: o-Aminophenol is first reacted with urea in the presence of sulfuric acid. This reaction proceeds through a cyclocondensation to form benzoxazolone, which is then nitrated in situ.[4] This integrated approach is efficient, leading to the intermediate 6-nitrobenzoxazolone in high yield (approx. 90%).[4]
-
Hydrolysis and Thionation: The resulting 6-nitrobenzoxazolone is then subjected to hydrolysis to yield 2-amino-5-nitrophenol.[4] The subsequent conversion to 2-amino-5-nitrothiophenol can be achieved through various established methods, such as the Newman-Kwart rearrangement or by reaction with Lawesson's reagent, though the reaction with sodium disulfide provides a more direct route.[5]
Stage 2: Synthesis of 6-Nitro-2H-benzo[b]thiazin-3(4H)-one
This stage involves the crucial cyclization reaction. The nucleophilic amine and thiol groups of 2-amino-5-nitrothiophenol react with the electrophilic chloroacetyl chloride.
Expert Insight: The reaction is best performed in a stepwise manner under controlled conditions. The initial acylation will occur preferentially at the more nucleophilic amino group. The subsequent intramolecular cyclization is facilitated by a base, which deprotonates the thiol, creating a thiolate that readily displaces the chloride on the acetyl group.
Experimental Protocol: Cyclization Reaction
-
Dissolution: Dissolve 1.0 equivalent of 2-amino-5-nitrothiophenol in a suitable aprotic solvent such as tetrahydrofuran (THF) or dioxane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Cyclization: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the reaction mixture. The base will facilitate the intramolecular S-alkylation to form the thiazinone ring.
-
Workup and Purification: Upon completion (monitored by TLC), the reaction mixture is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Workflow and Mechanism Visualization
The following diagrams illustrate the overall synthetic workflow and the proposed reaction mechanism for the key cyclization step.
Caption: Overall synthetic workflow for 6-Nitro-2H-benzo[b]thiazin-3(4H)-one.
Caption: Proposed reaction mechanism for the formation of the benzothiazinone ring.
Structural Characterization and Data
A thorough characterization using multiple spectroscopic techniques is essential to confirm the structure and assess the purity of the final compound. The following data are predicted based on the analysis of structurally similar compounds found in the literature.[6][7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying key functional groups.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Rationale |
| 3200 - 3300 | N-H (Amide) | Stretching | Typical for secondary amides in a solid state, indicating hydrogen bonding.[7] |
| 1660 - 1680 | C=O (Amide I) | Stretching | Characteristic strong absorption for a cyclic amide (lactam) carbonyl group.[7] |
| 1500 - 1550 & 1330 - 1370 | N-O (Nitro group) | Asymmetric & Symmetric Stretching | The two strong bands are definitive for the presence of a nitro group.[6] |
| ~3050 | C-H (Aromatic) | Stretching | Indicates the presence of the benzene ring. |
| ~2900 | C-H (Aliphatic, CH₂) | Stretching | Corresponds to the methylene group (C2) in the thiazinone ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. The spectra would likely be recorded in a solvent like DMSO-d₆.
¹H NMR Predicted Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.8 | Singlet (broad) | 1H | N-H (Amide) | The amide proton is typically deshielded and appears as a broad singlet.[7] |
| ~8.1 | Doublet | 1H | H-5 (Aromatic) | This proton is ortho to the electron-withdrawing nitro group, causing a significant downfield shift.[6] |
| ~7.9 | Doublet of Doublets | 1H | H-7 (Aromatic) | This proton is ortho to the sulfur and meta to the nitro group.[6] |
| ~7.3 | Doublet | 1H | H-8 (Aromatic) | This proton is ortho to the amide nitrogen. |
| ~3.6 | Singlet | 2H | S-CH₂-C=O | The methylene protons adjacent to the sulfur and carbonyl group are expected to appear as a singlet in this region.[7] |
¹³C NMR Predicted Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O (Amide) | The carbonyl carbon of the amide is highly deshielded.[7] |
| ~142 | C-NO₂ | The carbon atom directly attached to the nitro group is deshielded.[6] |
| ~120 - 140 | Aromatic C | Multiple peaks corresponding to the other four carbons of the benzene ring. |
| ~30 | -CH₂- | The aliphatic carbon of the methylene group in the thiazinone ring.[7] |
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the synthesized compound.
| Technique | Expected m/z [M+H]⁺ | Molecular Formula |
| HRMS (ESI) | ~211.0226 | C₈H₇N₂O₃S⁺ |
Conclusion
This guide presents a scientifically rigorous and practical approach to the synthesis and characterization of 6-Nitro-2H-benzo[b]thiazin-3(4H)-one. By leveraging established synthetic methodologies for analogous structures and providing a detailed predictive characterization scheme, this document serves as a valuable resource for researchers. The successful execution of this protocol will yield a key chemical intermediate, paving the way for further exploration of its potential applications in drug discovery and materials science. The self-validating nature of the described characterization ensures a high degree of confidence in the final product's identity and purity.
References
-
Bunce, R. A., Gnanasekaran, K. K., & Hiett, J. T. (2016). 6-Nitro-4H-benzo[d][6][10]thiazin-2-amine. Molbank, 2016(2), M899. [Link]
-
Al-Ostath, A., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][6][8]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2115. [Link]
-
PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Gnanasekaran, K. K., Hiett, J. T., & Bunce, R. A. (2016). Supplementary Materials: 6-Nitro-4H-benzo[d][6][10]thiazin-2-amine. Molbank, 2016, M899. [Link]
- Google Patents. (1988).
-
Mishra, A., & Sharma, M. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(14), 3245. [Link]
-
Liu, Z., et al. (2014). Synthesis of 2-amino-5-nitrophenol by two step process. ResearchGate. [Link]
-
Pant, U. C., & Joshi, B. C. (1980). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 42(6), 196. [Link]
-
Gomha, S. M., et al. (2012). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 17(5), 5325-5337. [Link]
-
Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). Infrared Spectra of Phenothiazines. Kuwait University. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
